molecular formula C17H11ClN2O3S B307067 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate

3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate

Cat. No. B307067
M. Wt: 358.8 g/mol
InChI Key: IZXJWDIYIURXNY-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Mechanism of Action

The mechanism of action of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is not fully understood, but it is believed to act by binding to specific receptors on cell membranes. This binding can trigger a range of biochemical and physiological responses, depending on the type of cell and the specific receptor involved.
Biochemical and Physiological Effects:
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been shown to have a range of biochemical and physiological effects, including the modulation of immune responses, the enhancement of neuronal activity, and the induction of apoptosis in cancer cells. These effects make 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate a valuable tool for researchers studying a range of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is its versatility – it can be used in a range of experimental settings and can be tailored to specific research questions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for careful handling to ensure accurate results.

Future Directions

There are many potential future directions for research involving 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate. Some possible areas of study include the development of new 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate-based vaccines, the identification of new 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate receptors and signaling pathways, and the use of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate as a tool for targeted drug delivery. Overall, 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate represents a promising area of research with many potential applications in the fields of neuroscience, immunology, and beyond.

Synthesis Methods

The synthesis of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 3-[(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenylamine to form 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate. The reaction is typically carried out in anhydrous conditions and requires careful handling of the reagents to ensure a high yield of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate.

Scientific Research Applications

3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been used extensively in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been used as a tracer to map neural pathways and identify connections between different regions of the brain. In immunology, 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been used as an adjuvant to enhance the immune response to vaccines.

properties

Product Name

3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C17H11ClN2O3S/c18-12-6-4-11(5-7-12)16(22)23-13-3-1-2-10(8-13)9-14-15(21)20-17(19)24-14/h1-9H,(H2,19,20,21)/b14-9-

InChI Key

IZXJWDIYIURXNY-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N

SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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